1-(4-bromophenyl)-1H-1,2,4-triazole
Overview
Description
1-(4-Bromophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group
Mechanism of Action
Target of Action
1-(4-bromophenyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. These compounds have been reported to exhibit promising anticancer activities . The primary targets of these compounds are human cancer cell lines, including MCF-7, Hela, and A549 . The compounds interact with these targets, leading to cytotoxic effects .
Mode of Action
The mode of action of this compound involves its interaction with the cancer cells. The compound binds to the aromatase enzyme, which is a possible target . This binding inhibits the enzyme’s activity, leading to changes in the cell’s function .
Biochemical Pathways
The inhibition of the aromatase enzyme suggests that the compound may affect the synthesis of estrogens, which are crucial for the growth of certain types of cancer cells . The downstream effects of this inhibition could include a decrease in the proliferation of cancer cells .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets suggests that it may have favorable pharmacokinetic properties, including good bioavailability .
Result of Action
The result of the action of this compound is the cytotoxic effect on cancer cells. Specifically, the compound has been found to exhibit promising cytotoxic activity against the Hela cell line . This suggests that the compound may be effective in inhibiting the growth and proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, to which this compound belongs, have been associated with various biological and pharmacological activities . For instance, some triazole derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Cellular Effects
It is known that triazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
A related compound, a conjugate of Bis[((4-bromophenyl)amino)quinazoline], has been found to exhibit specific subcellular localization in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromobenzyl bromide with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, and thiols in the presence of catalysts such as copper(I) iodide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in solvents like DMF.
Major Products Formed:
Substitution Reactions: Various substituted triazole derivatives.
Oxidation and Reduction: Oxidized or reduced triazole compounds.
Coupling Reactions:
Scientific Research Applications
1-(4-Bromophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
4-Bromophenylacetic Acid: Another brominated aromatic compound with different functional groups and applications.
1-(4-Bromophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCHTGJSYRVXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.